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Compound of Interest

Compound Name: Fibroblast Growth Factor 1

Cat. No.: B1166094 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for conducting an in vitro cell proliferation

assay to assess the mitogenic activity of Fibroblast Growth Factor 1 (FGF1).

Introduction
Fibroblast Growth Factor 1 (FGF1), also known as acidic FGF, is a potent mitogen that

stimulates the proliferation of a wide variety of cell types.[1][2][3] It plays a crucial role in

processes such as embryonic development, angiogenesis, and wound healing.[1][4] FGF1

exerts its effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs),

which are receptor tyrosine kinases.[1][4][5] This activation triggers downstream signaling

cascades, primarily the Ras/MAP Kinase and PI3K/Akt pathways, which ultimately lead to cell

proliferation.[2][5] Dysregulation of the FGF1 signaling pathway has been implicated in various

diseases, including cancer.[1] Therefore, accurately measuring the proliferative response of

cells to FGF1 is essential for basic research and therapeutic development.

This application note details a robust and high-throughput compatible method for quantifying

FGF1-induced cell proliferation using the CellTiter-Glo® Luminescent Cell Viability Assay. This

assay determines the number of viable cells in culture by quantifying ATP, which is an indicator

of metabolically active cells.[6][7] The luminescent signal generated is directly proportional to

the number of viable cells.[6][7]
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FGF1 Signaling Pathway
FGF1 binding to its receptor (FGFR) on the cell surface, in the presence of heparan sulfate

proteoglycans, induces receptor dimerization and autophosphorylation of tyrosine residues in

the intracellular domain.[5] This phosphorylation creates docking sites for adapter proteins,

such as FRS2, which in turn activate key downstream signaling pathways that drive cell

proliferation.[5]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.ptglab.com/news/blog/understanding-fgf-signaling-a-key-pathway-in-development-and-disease/
https://www.ptglab.com/news/blog/understanding-fgf-signaling-a-key-pathway-in-development-and-disease/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1166094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


FGF1

FGFR

Binds

FRS2

Activates

Grb2/Sos PI3K

Ras

Raf

MEK

ERK (MAPK)

Cell Proliferation

Akt

Click to download full resolution via product page

FGF1 signaling pathway leading to cell proliferation.
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Experimental Protocol
This protocol is optimized for a 96-well plate format but can be adapted for other formats.

Materials
Cells: A cell line known to express FGFRs and proliferate in response to FGF1 (e.g.,

NIH/3T3 fibroblasts).

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate base

medium.

Fetal Bovine Serum (FBS): For routine cell culture.

Recombinant Human FGF1: Lyophilized.

Heparin: To stabilize FGF1 activity.

Phosphate-Buffered Saline (PBS): Sterile.

Trypsin-EDTA: For cell detachment.

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar):

Includes CellTiter-Glo® Buffer and lyophilized Substrate.[8]

Opaque-walled 96-well plates: White or black plates are suitable for luminescence assays.[8]

Luminometer: Capable of reading luminescence from 96-well plates.

Method
The overall workflow for the FGF1 cell proliferation assay is depicted below.

Start Seed Cells in
96-well plate Incubate (24h) Serum Starve

(12-24h)
Treat with FGF1

+ Heparin Incubate (48-72h) Add CellTiter-Glo®
Reagent Incubate (10 min) Measure
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Experimental workflow for the FGF1 proliferation assay.

Step 1: Cell Seeding

Culture cells in their recommended growth medium until they reach approximately 80%

confluency.

Harvest the cells using trypsin-EDTA and perform a cell count.

Resuspend the cells in culture medium containing 10% FBS to a concentration that will result

in 30-50% confluency after 24 hours. A typical starting point is 1,000-5,000 cells per well.[9]

[10]

Dispense 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

Include wells with medium only to serve as a background control.[8][11]

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to

attach.

Step 2: Serum Starvation

After 24 hours, carefully aspirate the growth medium from each well.

Wash the cells once with 100 µL of sterile PBS.

Add 100 µL of serum-free or low-serum (e.g., 0.5% FBS) medium to each well.

Incubate the plate for 12-24 hours to synchronize the cells in the G0/G1 phase of the cell

cycle.[3][9]

Step 3: FGF1 Treatment

Prepare a stock solution of recombinant human FGF1 in sterile PBS or another appropriate

buffer containing a carrier protein like 0.1% Bovine Serum Albumin (BSA).

Prepare serial dilutions of FGF1 in serum-free or low-serum medium. It is recommended to

include heparin (e.g., 10 µg/mL) in the dilution medium to potentiate FGF1 activity.
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Aspirate the starvation medium from the wells.

Add 100 µL of the FGF1 dilutions to the appropriate wells. Include a vehicle control (medium

with heparin but no FGF1).

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[3]

Step 4: Cell Viability Measurement (CellTiter-Glo® Assay)

Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for

approximately 30 minutes before use.[8][11]

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions by

transferring the buffer to the lyophilized substrate and mixing gently.[8]

Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of culture medium

in the well (e.g., add 100 µL of reagent to 100 µL of medium).[8][11]

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[8][11]

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

[11]

Measure the luminescence using a plate-reading luminometer. An integration time of 0.25-1

second per well is typically sufficient.[8]

Data Presentation
The raw luminescence data should be processed to determine the effect of FGF1 on cell

proliferation. The results can be presented as follows:

Table 1: Raw Luminescence Data (RLU - Relative Light Units)
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FGF1 (ng/mL) Replicate 1 Replicate 2 Replicate 3

0 (Control) 50,123 51,567 49,876

0.1 75,432 76,123 74,987

1 150,987 152,345 149,876

10 301,567 305,432 300,123

100 310,876 312,345 309,987

Background 150 155 148

Table 2: Data Analysis and Summary

FGF1 (ng/mL) Mean RLU Std. Deviation
Fold Change vs.
Control

0 (Control) 50,522 912 1.00

0.1 75,514 576 1.49

1 151,069 1235 2.99

10 302,374 2789 5.98

100 311,069 1235 6.16

Calculation of Fold Change: (Mean RLU of Treatment - Mean RLU of Background) / (Mean

RLU of Control - Mean RLU of Background)

The data can also be plotted as a dose-response curve with FGF1 concentration on the x-axis

(log scale) and Fold Change in Proliferation on the y-axis to determine the EC₅₀ (half-maximal

effective concentration).

Conclusion
This protocol provides a reliable and straightforward method for quantifying FGF1-induced cell

proliferation in vitro. The use of the CellTiter-Glo® assay ensures high sensitivity and a simple

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1166094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


"add-mix-measure" workflow, making it suitable for high-throughput screening applications in

drug discovery and for fundamental research into FGF signaling.[6][7][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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